REACTION_CXSMILES
|
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].C[O-].[Na+].Br[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]>CO>[C:3]([CH:2]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[C:1]([O:7][CH3:8])=[O:6])(=[O:4])[CH3:5] |f:1.2|
|
Name
|
|
Quantity
|
465 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OC
|
Name
|
sodium methylate
|
Quantity
|
720 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
727 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 20 hours
|
Duration
|
20 h
|
Type
|
DISTILLATION
|
Details
|
The majority of the methanol was distilled off
|
Type
|
ADDITION
|
Details
|
the residue was poured on to ice-water
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with n-hexane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
DISTILLATION
|
Details
|
the crude ester was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C(C(=O)OC)CCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 499.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |